Sodium 4,4'-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4,4’-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate) is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate) involves multiple steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Azo dyes can be reduced to form aromatic amines, which are often colorless.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Oxidized azo compounds.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds.
Scientific Research Applications
Sodium 4,4’-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate) has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can interact with various molecular targets, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Tartrazine: Another azo dye used in food coloring.
Amaranth: A red azo dye used in cosmetics and food.
Orange II: An azo dye used in textile dyeing.
Uniqueness
Sodium 4,4’-(methylenebis(4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulphonate) is unique due to its complex structure, which imparts specific chemical properties such as high solubility in water and stability under various conditions. This makes it particularly useful in applications where other azo dyes may not be suitable.
Properties
CAS No. |
85391-58-8 |
---|---|
Molecular Formula |
C35H30N8Na2O8S2 |
Molecular Weight |
800.8 g/mol |
IUPAC Name |
disodium;3-methyl-4-[3-methyl-4-[[4-[[4-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]methyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C35H32N8O8S2.2Na/c1-20-17-28(52(46,47)48)13-15-30(20)42-34(44)32(22(3)40-42)38-36-26-9-5-24(6-10-26)19-25-7-11-27(12-8-25)37-39-33-23(4)41-43(35(33)45)31-16-14-29(18-21(31)2)53(49,50)51;;/h5-18,32-33H,19H2,1-4H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI Key |
IUNYXTGGDLAACZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C)N=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=C(C=C(C=C6)S(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.